Tsugarioside C
Description
Tsugarioside C is a lanostane-type triterpenoid saponin isolated from the fruiting bodies of Ganoderma tsugae, a medicinal mushroom widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a lanostane skeleton (C30) with a xyloside moiety attached at the C-21 position and a (Z)-24-methyl group, forming an 8,23,25-trien-21-oic acid ester . Its molecular formula is C37H60O7, with a monoisotopic mass of 616.433904 Da .
This compound demonstrates cytotoxic activity against liver cancer cells, specifically inhibiting Hep 3B cell proliferation through apoptosis induction . Unlike other triterpenoids from G. tsugae that target xanthine oxidase (e.g., tsugaric acids D and E) , this compound’s bioactivity is linked to its glycosylation pattern and side-chain modifications.
Properties
Molecular Formula |
C38H58O8 |
|---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (2R,4Z)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylhepta-4,6-dienoate |
InChI |
InChI=1S/C38H58O8/c1-21(2)22(3)10-11-24(33(43)46-34-32(42)31(41)28(40)20-44-34)25-14-18-38(9)27-12-13-29-35(5,6)30(45-23(4)39)16-17-36(29,7)26(27)15-19-37(25,38)8/h10,24-25,28-32,34,40-42H,1,11-20H2,2-9H3/b22-10-/t24-,25-,28-,29+,30-,31+,32-,34+,36-,37-,38+/m1/s1 |
InChI Key |
RJBCIJBIKBHZMX-MGAAYXLPSA-N |
Isomeric SMILES |
CC(=C)/C(=C\C[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)/C |
Canonical SMILES |
CC(=C)C(=CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)OC5C(C(C(CO5)O)O)O)C |
Synonyms |
3-acetoxy-24-methyllanosta-8,23,25-trien-21-oic acid ester xyloside tsugarioside C |
Origin of Product |
United States |
Comparison with Similar Compounds
Tsugarioside B
- Structural Similarities: Both Tsugarioside B and C are triterpenoid saponins from G. tsugae with a β-D-xyloside group at C-21. Their lanostane skeletons share acetoxy groups at C-3α .
- Key Differences :
Tsugarioside C has a (Z)-24-methyl-8,23,25-trien side chain, whereas Tsugarioside B features an 8,24-diene system without methyl substitution at C-24 . - Bioactivity :
Tsugarioside B exhibits cytotoxicity against PC3 prostate cancer cells (IC50 ~15 μM) but shows weaker inhibition of liver cancer cells compared to this compound (IC50 ~8 μM) .
Ganosinoside A
- Source: Isolated from Ganoderma sinense .
- Structural Comparison: Ganosinoside A shares a lanostane skeleton and glycosylation at C-21 but differs in sugar composition (glucoside vs. xyloside) and side-chain unsaturation (lacks the 23,25-diene system) .
- Bioactivity: Limited data exist, but preliminary studies suggest moderate anti-inflammatory effects, contrasting with this compound’s cancer-specific cytotoxicity .
Ganoderic Acid A
- Source: Ubiquitous in Ganoderma species, including G. lucidum .
- Structural Divergence: Ganoderic acid A is a non-glycosylated triterpenoid with a carboxyl group at C-26 and hydroxylation at C-7 and C-15 .
- Functional Contrast: While this compound targets apoptosis in liver cancer cells, ganoderic acid A is primarily anti-inflammatory and immunomodulatory .
Functional Comparison with Pharmacologically Related Compounds
Tsugaric Acid C
Ergosterol Peroxide
- Source: Common fungal steroid in Ganoderma spp. .
- Functional Overlap : Both compounds induce apoptosis, but ergosterol peroxide acts via ROS generation, whereas this compound’s mechanism involves mitochondrial pathway activation .
Data Tables
Table 1: Structural and Bioactive Comparison of this compound and Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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